molecular formula C15H11FN4OS B2640383 6-[1-(2-fluorophenyl)-1H-pyrazol-5-yl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 955976-50-8

6-[1-(2-fluorophenyl)-1H-pyrazol-5-yl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2640383
CAS No.: 955976-50-8
M. Wt: 314.34
InChI Key: VFXXEKAJEGQNMJ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyridines . It’s a polycyclic aromatic compound containing a benzene ring linked to a pyridine ring through a CC or CN bond . It’s a useful research compound with a molecular formula of C27H23FN4OS and a molecular weight of 470.6 g/mol.


Synthesis Analysis

The synthesis of such compounds often involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction of 2-mercapto-benzimidazole with ketones in boiling AcOH/H2SO4 afforded 2-benzimidazolylthioacetophenone derivatives . These were then cyclized to give the corresponding thiazolo[3,2-a]benzimidazoles using PPA or [hydroxy (tosyloxy)iodo]benzene .


Molecular Structure Analysis

The structure of this compound is similar to purine, which may be utilized in the design of structures capable of effectively binding to biological targets . It possesses an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .


Chemical Reactions Analysis

The high selectivity of the intramolecular acylation of S-substituted 3,4-dihydropyrimidines at N3 is likely to be determined by stabilization of the product due to conjugation of the two endocyclic double bonds .


Physical and Chemical Properties Analysis

The compound appears as a yellow solid with a melting point of 328–330 °C . Its IR (KBr) values are 3,375, 3,100 (2NH), 1,701 (C=O) . Its 1H NMR (DMSO-d6) values are δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), 11.80 (br.s, 2H, 2NH, D2O-exchangeable) . Its 13C NMR (DMSO-d6) values are δ = 111.27, 120.48, 122.88, 123.0, 126.34, 127.50, 129.58, 131.02, 131.47, 135.48, 137.48, 138.04, 148.25, 148.98, 151.75, 155.45, 158.78, 159.61, 162.01, 164.42 .

Scientific Research Applications

Synthesis and Characterization

The compound 6-[1-(2-fluorophenyl)-1H-pyrazol-5-yl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, and its derivatives are synthesized through various chemical reactions. A notable study describes the synthesis and characterization of related compounds, emphasizing their structure confirmed by IR, 1H NMR, 13C NMR, and mass studies. This research evaluates their potential as chemotherapeutic agents due to their antimicrobial activities, indicating a significant interest in their biomedical applications (Dangi, Hussain, & Talesara, 2011).

Enzymatic Activity Enhancement

Another study highlights the synthesis of pyrazolopyrimidinyl keto-esters and their enzymatic activity. The compounds show a potent effect on enhancing the reactivity of cellobiase, an enzyme crucial in certain biological processes, underscoring the relevance of these compounds in biochemistry and pharmacology (Abd & Awas, 2008).

Biological Evaluation and Potential Therapeutic Applications

Anticancer and Anti-5-Lipoxygenase Agents

Research has been conducted on novel pyrazolopyrimidines derivatives, assessing their potential as anticancer and anti-5-lipoxygenase agents. This study signifies the compound's implications in therapeutic applications, especially concerning cancer treatment (Rahmouni et al., 2016).

Fungicidal and Herbicidal Activities

The versatility of these compounds extends to agriculture, where derivatives have shown good fungicidal activity, highlighting their potential utility in managing plant diseases and enhancing agricultural productivity. Additionally, some derivatives demonstrate promising herbicidal activities, further indicating their broad spectrum of applications (Wang, Liu, & Ding, 2004); (Luo, Zhao, Zheng, & Wang, 2017).

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that the reaction mechanism of similar compounds often involves nucleophilic attack . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the targets’ function.

Biochemical Pathways

Related compounds such as indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.

Result of Action

Similar compounds have been reported to exhibit a range of biological activities , suggesting that this compound may also lead to various molecular and cellular effects.

Properties

IUPAC Name

6-[2-(2-fluorophenyl)pyrazol-3-yl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4OS/c16-11-3-1-2-4-13(11)20-12(5-6-18-20)10-9-17-15-19(14(10)21)7-8-22-15/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXXEKAJEGQNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C3=CC=NN3C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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